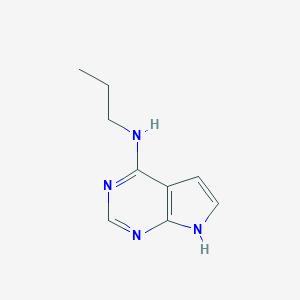

6-Propylamino-7-deazapurine

Descripción general

Descripción

6-Propylamino-7-deazapurine is a derivative of the 7-deazapurine family, a group of compounds known for their biological activity and potential therapeutic applications. The unique structure of 7-deazapurines, which lacks a nitrogen atom at the 7 position compared to their purine analogs, confers distinct biochemical properties and interactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Propylamino-7-deazapurine typically involves the introduction of a propylamino group to the 7-deazapurine scaffold. One common method is the ferrocene-catalyzed C-H imidation of 7-deazapurines with N-imidyl peroxyesters. This reaction occurs regioselectively at position 8 in 7-deazapurines, leading to a series of derivatives .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically stored at -20°C to maintain stability .

Análisis De Reacciones Químicas

Types of Reactions: 6-Propylamino-7-deazapurine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, although detailed studies on this reaction are limited.

Reduction: Reduction reactions can modify the functional groups attached to the deazapurine scaffold.

Substitution: Nucleophilic substitution reactions are common, where the propylamino group can be replaced with other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include peroxides and oxygen.

Reduction: Reducing agents such as hydrogen gas or metal hydrides are used.

Substitution: Nucleophiles like amines or thiols are employed under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, imidation reactions with N-succinimidyl peroxyester yield 8-imidyl-7-deazapurine derivatives .

Aplicaciones Científicas De Investigación

Nucleoside Synthesis

One of the primary applications of 6-propylamino-7-deazapurine is in the synthesis of nucleoside analogs. These analogs are crucial for developing antiviral and anticancer agents. The compound serves as a precursor for synthesizing 7-deazapurine nucleosides, which exhibit promising biological activities against various pathogens and cancer cell lines .

Antiviral Activity

Research indicates that 7-deazapurine derivatives possess antiviral properties, particularly against RNA viruses. For instance, studies have demonstrated that certain derivatives can inhibit viral replication by interfering with nucleic acid synthesis. The mechanism typically involves the incorporation of these analogs into viral RNA, disrupting normal replication processes .

Anticancer Properties

Several studies have investigated the anticancer potential of this compound and its derivatives. These compounds have shown effectiveness in inducing apoptosis in cancer cells through various pathways, including cell cycle arrest and the generation of reactive oxygen species (ROS) . For example, specific derivatives have been reported to exhibit significant cytotoxicity against human cancer cell lines such as HeLa and MCF-7, with IC50 values in the micromolar range.

Case Studies and Research Findings

| Study | Findings | Application |

|---|---|---|

| Brindisi et al. (2019) | Synthesized pyrrolonaphthoxazepines showing antiproliferative activity against HL-60 cells (IC50 = 294.5 nM) | Anticancer research |

| Zhang et al. (2019) | Isolated novel alkaloids from pyrrole derivatives with antibacterial activity against MRSA | Antibacterial development |

| Narva et al. (2016) | Investigated new pyrrolo[2,3-d]pyrimidines with selective inhibitory activity against FGFR4 and Tie2/Tek | Targeted cancer therapy |

Mecanismo De Acción

The mechanism of action of 6-Propylamino-7-deazapurine involves its interaction with specific molecular targets and pathways. For instance, 7-deazapurine derivatives are known to inhibit protein kinases, enzymes that play a crucial role in cellular signaling and regulation. This inhibition can lead to the modulation of various cellular processes, including growth, proliferation, and apoptosis . Additionally, the compound can activate the STING pathway, which is involved in immune response and cancer immunotherapy .

Comparación Con Compuestos Similares

7-Deazapurine: The parent compound, lacking the propylamino group.

7-Deazaguanine: A derivative with a guanine-like structure.

7-Deazaadenine: A derivative with an adenine-like structure.

Uniqueness: 6-Propylamino-7-deazapurine is unique due to the presence of the propylamino group, which imparts distinct biochemical properties and enhances its potential therapeutic applications. Compared to other 7-deazapurine derivatives, it exhibits specific interactions with molecular targets, making it a valuable compound for research and development .

Actividad Biológica

6-Propylamino-7-deazapurine is a derivative of the 7-deazapurine family, which are notable for their diverse biological activities and therapeutic potential. This compound, characterized by its unique structural features—specifically the absence of a nitrogen atom at the 7 position—exhibits distinct biochemical properties that facilitate interactions with various biological macromolecules. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

The biochemical properties of this compound are influenced by its structural characteristics. The compound has been shown to be involved in several critical biological processes:

- DNA Interaction : Similar to other 7-deazapurine derivatives, this compound can be incorporated into DNA, potentially altering gene expression and cellular functions.

- Enzyme Inhibition : The compound acts as a competitive inhibitor of enzymes such as Escherichia coli purine nucleoside phosphorylase (PNP), which is crucial in purine metabolism. This inhibition can lead to significant effects on cellular metabolism and proliferation .

The mechanism of action for this compound involves multiple pathways:

- Inhibition of Protein Kinases : The compound is known to inhibit various protein kinases, which play essential roles in cell signaling pathways related to growth and apoptosis.

- Antagonism of Adenosine Receptors : Certain derivatives have shown selective affinity for adenosine receptors (A1 and A2), suggesting potential applications in treating conditions like cardiovascular diseases and neurological disorders .

- Cytotoxic Effects : Research indicates that related compounds exhibit cytotoxic effects against cancer cell lines, positioning them as potential anticancer agents.

Research Findings

Recent studies have highlighted the biological activity of this compound through various experimental approaches:

Table 1: Summary of Biological Activities

Case Studies

- Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that this compound exhibited potent cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer therapeutic agent.

- Antimicrobial Properties : A study involving derivatives of the 7-deazapurine family revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, showcasing the broad-spectrum potential of these compounds .

- Molecular Docking Studies : Computational studies have indicated that this compound has favorable binding interactions with key protein targets involved in bacterial resistance mechanisms, reinforcing its potential as a lead compound for drug development .

Propiedades

IUPAC Name |

N-propyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4/c1-2-4-10-8-7-3-5-11-9(7)13-6-12-8/h3,5-6H,2,4H2,1H3,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTDJBPNSUMCAHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=NC=NC2=C1C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40398958 | |

| Record name | 6-Propylamino-7-deazapurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60972-21-6 | |

| Record name | 6-Propylamino-7-deazapurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.